[Amino(phenyl)methyl]phosphonic acid
Overview
Description
[Amino(phenyl)methyl]phosphonic acid is an organic compound that belongs to the class of phosphonic acids It is characterized by the presence of an amino group attached to a benzyl group, which is further connected to a phosphonic acid moiety
Mechanism of Action
Target of Action
The primary target of (alpha-Aminobenzyl)phosphonic acid is Prostatic Acid Phosphatase (PAP) . PAP is a non-specific tyrosine phosphatase that dephosphorylates a diverse number of substrates under acidic conditions .
Mode of Action
(alpha-Aminobenzyl)phosphonic acid interacts with its target, PAP, by binding to the active site of the enzyme . .
Biochemical Pathways
Given its interaction with pap, it can be inferred that it may influence pathways involving protein phosphorylation .
Result of Action
Given its interaction with pap, it may influence processes regulated by protein phosphorylation .
Action Environment
Factors such as ph could potentially influence its interaction with pap, given that pap operates under acidic conditions .
Biochemical Analysis
Biochemical Properties
(alpha-Aminobenzyl)phosphonic acid, as a phosphinic acid derivative, is involved in various biochemical reactions Phosphinic acids and their derivatives are known to interact with a variety of biological pathways .
Cellular Effects
Phosphinic acids and their derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phosphinic acids and their derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Phosphinic acids and their derivatives are known to have certain stability and degradation properties .
Dosage Effects in Animal Models
Phosphinic acids and their derivatives are known to have certain effects at different dosages .
Transport and Distribution
Phosphinic acids and their derivatives are known to interact with certain transporters or binding proteins .
Subcellular Localization
Phosphinic acids and their derivatives are known to have certain targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Amino(phenyl)methyl]phosphonic acid typically involves the Kabachnik-Fields reaction, which is a three-component coupling of amines, dihalomethane, and phosphorous acid derivatives. This reaction is often carried out under catalyst-free conditions, making it an efficient and straightforward method for producing the compound . Another common method involves the hydrophosphonylation of imines with diethyl phosphite, which can be catalyzed by chiral thiourea or other catalysts to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the Kabachnik-Fields reaction or other similar synthetic routes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
[Amino(phenyl)methyl]phosphonic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzylphosphonic acid, while reduction can produce aminobenzylphosphonic acid derivatives. Substitution reactions can introduce various functional groups onto the benzyl ring, leading to a wide range of derivatives.
Scientific Research Applications
[Amino(phenyl)methyl]phosphonic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
[Amino(phenyl)methyl]phosphonic acid is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
(alpha-Aminomethyl)phosphonic acid: Lacks the benzyl group, leading to different reactivity and applications.
(alpha-Aminophenyl)phosphonic acid: Contains a phenyl group instead of a benzyl group, affecting its chemical properties and biological activity.
The presence of the benzyl group in this compound provides additional steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
[amino(phenyl)methyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFNOUUKULVDOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305747 | |
Record name | (α-Aminobenzyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18108-22-0 | |
Record name | (α-Aminobenzyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18108-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, (aminophenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018108220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC133874 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (α-Aminobenzyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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